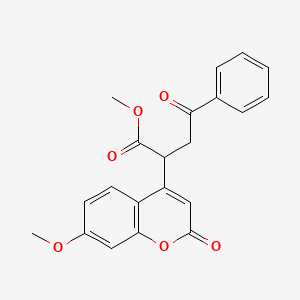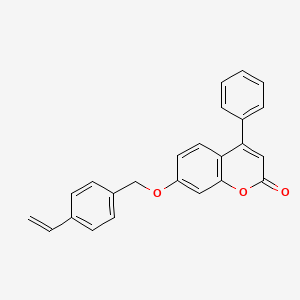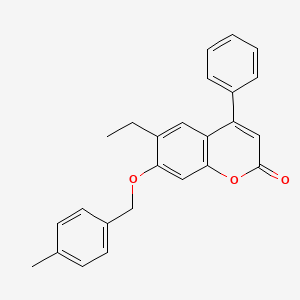![molecular formula C20H23NO4 B11152382 trans-4-({[(Naphthalen-2-yloxy)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152382.png)
trans-4-({[(Naphthalen-2-yloxy)acetyl]amino}methyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexane ring, a naphthyloxy group, and an acylated amino group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the naphthyloxy group, and the acylation of the amino group. Common reagents used in these reactions include cyclohexanone, naphthol, and acyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It is also employed in the development of biochemical assays and diagnostic tools .
Medicine
Its structural features make it a candidate for targeting specific biological pathways and receptors, which can lead to the discovery of novel drugs .
Industry
In the industrial sector, TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is used in the production of specialty chemicals and advanced materials. Its chemical properties enable the creation of polymers, coatings, and other high-performance materials .
Mecanismo De Acción
The mechanism of action of TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- TRANS-4-(AMINOMETHYL)CYCLOHEXANECARBOXYLIC ACID
- TRANS-4-(NAPHTHYLOXY)CYCLOHEXANECARBOXYLIC ACID
- TRANS-4-(ACETYLOXY)CYCLOHEXANECARBOXYLIC ACID
Uniqueness
What sets TRANS-4-({[(2-NAPHTHYLOXY)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID apart from these similar compounds is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H23NO4/c22-19(21-12-14-5-7-16(8-6-14)20(23)24)13-25-18-10-9-15-3-1-2-4-17(15)11-18/h1-4,9-11,14,16H,5-8,12-13H2,(H,21,22)(H,23,24) |
Clave InChI |
SZYLKGGNWABQEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-furyl)ethyl]-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11152300.png)
![6-{[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)acetyl]amino}hexanoic acid](/img/structure/B11152307.png)
![N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11152320.png)

![6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11152333.png)
![6-cyclopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11152338.png)

![2,3,4-trimethyl-9-propyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B11152340.png)
![ethyl 2-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11152348.png)
![N-Cyclohexyl-2-({8-methoxy-6-oxo-6H-benzo[C]chromen-3-YL}oxy)-N-methylacetamide](/img/structure/B11152355.png)
![3-(4-ethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11152358.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11152369.png)
![1-[(3,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11152377.png)
